molecular formula C24H27N3O5S2 B2404358 (Z)-ethyl 2-(6-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865246-77-1

(Z)-ethyl 2-(6-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2404358
CAS No.: 865246-77-1
M. Wt: 501.62
InChI Key: ZIQORVSHWZZNSW-IZHYLOQSSA-N
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Description

(Z)-ethyl 2-(6-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research, primarily for the development of protein kinase inhibitors. The compound's structure integrates a benzothiazole scaffold, a well-known privileged structure in drug discovery that frequently exhibits potent biological activity [a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2997807/"]NCBI[/a]. The (Z)-configured imino group and the sulfonamide-linked piperidine moiety are critical for molecular recognition, potentially enabling this compound to act as a Type II kinase inhibitor that stabilizes the inactive DFG-out conformation of various target kinases [a href="https://pubs.acs.org/doi/10.1021/jm301024y"]ACS Publications[/a]. Its primary research value lies in its application as a chemical probe to investigate intracellular signaling pathways, with a specific focus on dysregulated kinases in oncology and inflammatory disease models. The ethyl acetate side chain enhances cell membrane permeability, making it suitable for cellular and phenotypic assays. Researchers utilize this compound to elucidate novel mechanisms of action, validate new therapeutic targets, and study structure-activity relationships (SAR) to guide the design of more potent and selective inhibitors [a href="https://www.nature.com/articles/nrd4510"]Nature Reviews Drug Discovery[/a].

Properties

IUPAC Name

ethyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-3-32-22(28)16-27-20-12-7-17(2)15-21(20)33-24(27)25-23(29)18-8-10-19(11-9-18)34(30,31)26-13-5-4-6-14-26/h7-12,15H,3-6,13-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQORVSHWZZNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(6-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound with a complex structure that suggests potential biological activity. Its molecular formula is C22H24N2O6S, and it has a molecular weight of 444.5 g/mol. This compound's unique structural features may allow it to interact with various biological targets, influencing cellular functions and signaling pathways.

The compound's biological activity is hypothesized to arise from its ability to form hydrogen bonds , engage in hydrophobic interactions , and participate in π-π stacking with target biomolecules. These interactions may lead to modulation of various biochemical pathways, although specific targets and mechanisms remain to be fully elucidated.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of compounds structurally related to this compound. For instance, derivatives of thiazole and benzothiazole have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL . This suggests that this compound may possess similar or enhanced antimicrobial properties.

Cytotoxicity and Anticancer Activity

There is growing interest in the anticancer potential of thiazole derivatives. Compounds with similar structures have shown cytotoxic effects on cancer cell lines, indicating that this compound could also be evaluated for its anticancer efficacy. For example, studies on pyrrole and thiazole derivatives have reported significant inhibition of cancer cell proliferation, suggesting a pathway for future research on this compound's anticancer properties .

Research Findings

Study FocusFindingsReference
Antimicrobial ActivityMIC values between 3.12 - 12.5 µg/mL against S. aureus
Cytotoxicity in Cancer CellsSignificant inhibition of cell proliferation observed in related compounds
Mechanistic InsightsPotential interactions include hydrogen bonding and π-π stacking

Case Study 1: Antimicrobial Evaluation

In a recent evaluation of thiazole derivatives, several compounds were tested for their antimicrobial properties against common pathogens. The study found that compounds similar to this compound exhibited promising results, with one derivative achieving an MIC as low as 0.25 µg/mL against Staphylococcus aureus.

Case Study 2: Anticancer Activity Assessment

A series of benzothiazole derivatives were tested for their cytotoxic effects on various cancer cell lines. One compound displayed an IC50 value significantly lower than standard chemotherapeutics, suggesting that this compound may warrant further investigation as a potential anticancer agent.

Scientific Research Applications

Research indicates that benzothiazole derivatives, including (Z)-ethyl 2-(6-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, exhibit a wide range of biological activities:

  • Anticancer Properties : Various studies have shown that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
  • Anti-inflammatory Effects : Compounds related to this class have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation. For instance, modifications in the benzothiazole core have led to compounds with enhanced selectivity for COX-II, reducing ulcerogenic side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the microorganisms .

Case Study 1: Anticancer Activity

A study published in ACS Omega demonstrated the synthesis of several thiazole derivatives, including those related to this compound. These compounds were tested against multiple cancer cell lines, showing significant inhibition of cell viability at micromolar concentrations. The study highlighted the potential of these compounds as lead structures for developing new anticancer agents .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of benzothiazole derivatives, where this compound was evaluated for its COX-II inhibitory activity. The results indicated that this compound exhibited comparable efficacy to established COX inhibitors like Celecoxib, suggesting its potential as a safer alternative due to reduced gastrointestinal side effects .

Case Study 3: Antimicrobial Evaluation

In vitro studies have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis pathways, thus offering a promising avenue for developing new antimicrobial therapies .

Summary of Applications

Application Description Research Findings
Anticancer Inhibits tumor growth and induces apoptosis in cancer cellsSignificant activity against various cell lines
Anti-inflammatory Inhibits COX enzymes with reduced ulcerogenic effectsComparable efficacy to Celecoxib
Antimicrobial Effective against multiple bacterial strainsDisrupts cell wall synthesis

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

Compound Name / ID Core Heterocycle Position 2 Substituent Position 6 Substituent Key Features
Target Compound Benzo[d]thiazole 4-(Piperidin-1-ylsulfonyl)benzoyl Methyl Z-configuration; sulfonamide-piperidine enhances solubility and basicity.
(Z)-Ethyl 2-(2-((4-Nitrobenzoyl)Imino)Benzo[d]Thiazol-3(2H)-yl)Acetate (CAS 338966-35-1) Benzo[d]thiazole 4-Nitrobenzoyl None (unsubstituted) Strong electron-withdrawing nitro group; reduced steric bulk.
I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate) Pyridazine Phenethylamino-linked pyridazine N/A Ethyl benzoate ester; pyridazine core may alter π-π stacking interactions.
I-6273 (Ethyl 4-(4-(Methylisoxazol-5-yl)Phenethylamino)Benzoate) Isoxazole Phenethylamino-linked methylisoxazole N/A Methylisoxazole introduces rigidity; potential for H-bonding via oxygen.
Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives (EP 2014 Patent) Imidazo-thiadiazole Piperidine/piperazine-methyl groups Phenyl at position 6 Bicyclic core; sulfonamide absent but piperazine may enhance bioavailability.

Functional Implications of Structural Variations

  • Electron Effects: The target compound’s 4-(piperidin-1-ylsulfonyl)benzoyl group combines electron-withdrawing (sulfonyl) and basic (piperidine) properties, contrasting with the strongly electron-withdrawing nitro group in CAS 338966-35-1 . This difference may influence redox stability and binding affinity in enzymatic contexts.
  • Steric and Solubility Considerations: The methyl group at position 6 in the target compound increases lipophilicity compared to CAS 338966-35-1, which could enhance membrane permeability but reduce aqueous solubility.
  • Biological Activity: Benzothiazoles (target compound and CAS 338966-35-1) are associated with kinase inhibition and antimicrobial activity, whereas pyridazine/isoxazole derivatives () are often explored as anti-inflammatory or anticancer agents .

Q & A

Q. Q1. How can the synthesis of (Z)-ethyl 2-(6-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate be optimized to improve yield and purity?

Methodological Answer: Optimization can be achieved through multi-step strategies:

  • Three-component reactions : Utilize methodologies similar to those reported for benzothiazole derivatives, such as combining ethyl cyanoacetate, substituted indoles, and aldehydes under reflux conditions in ethanol (yield: 92%) .
  • Catalyst selection : Employ sodium acetate as a base to enhance condensation efficiency, as demonstrated in analogous thiazolidinone syntheses .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the Z-isomer selectively .

Analytical Characterization

Q. Q2. What advanced spectroscopic techniques are recommended to confirm the stereochemistry and functional groups of this compound?

Methodological Answer:

  • IR spectroscopy : Identify key functional groups (e.g., C=O at ~1728 cm⁻¹ for esters, imine C=N stretches near 1600 cm⁻¹) .
  • Mass spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks and fragmentation patterns (e.g., loss of ethyl or methyl groups) .
  • NMR : Employ 2D NMR (¹H-¹³C HSQC, NOESY) to resolve stereochemistry, particularly the Z-configuration of the imine bond .

Biological Activity Evaluation

Q. Q3. How should in vitro assays be designed to evaluate the antiviral potential of this compound?

Methodological Answer:

  • Cell-based assays : Use TZM-bl cells infected with HIV-1 to measure EC₅₀ (effective concentration for 50% viral inhibition) and CC₅₀ (cytotoxicity). For example, related benzisothiazolones showed EC₅₀ = 1.68 µM and CC₅₀ ≥ 100 µM .
  • Enzyme inhibition : Test inhibition of HIV-1 reverse transcriptase (RT) using polymerase and ribonuclease H activity assays, as done for structurally similar compounds .

Mechanistic Studies

Q. Q4. What strategies can elucidate the mechanism of action against viral targets?

Methodological Answer:

  • Enzyme kinetics : Perform time-dependent inhibition assays with RT to determine binding mode (competitive/non-competitive) .
  • Molecular docking : Use software like AutoDock to model interactions between the piperidin-1-ylsulfonyl moiety and RT’s active site, referencing pharmacophore models from benzisothiazolone derivatives .

Structure-Activity Relationship (SAR) Analysis

Q. Q5. How can SAR studies focus on the piperidin-1-ylsulfonyl moiety to enhance potency?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified sulfonyl groups (e.g., morpholine-sulfonyl, pyrrolidine-sulfonyl) and compare EC₅₀ values .
  • Bioisosteric replacement : Replace the piperidine ring with azetidine or cyclohexane derivatives to assess steric and electronic effects on RT inhibition .

Computational Modeling

Q. Q6. Which computational approaches predict binding affinity with viral targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to evaluate stability of the compound-RT complex .
  • Free energy perturbation (FEP) : Calculate binding free energy changes for analogs with modified substituents .

Stability Studies

Q. Q7. What methodologies assess hydrolytic stability of the ester group under physiological conditions?

Methodological Answer:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC. Compare with ethyl 2-cyanoacetate derivatives, which showed stability over 24 hours .
  • Mass spectrometry : Identify hydrolysis products (e.g., carboxylic acid derivatives) .

Scale-Up Challenges

Q. Q8. What critical parameters must be controlled during scale-up from milligram to gram synthesis?

Methodological Answer:

  • Flow chemistry : Adapt batch reactions to continuous flow systems for improved heat/mass transfer, as demonstrated in diphenyldiazomethane synthesis .
  • Design of Experiments (DoE) : Use statistical models to optimize variables (temperature, catalyst loading) and minimize impurities .

Metabolic Pathway Investigation

Q. Q9. How can in vitro models investigate metabolic pathways of this compound?

Methodological Answer:

  • Liver microsomes : Incubate the compound with rat/human liver microsomes and NADPH to identify phase I metabolites via LC-MS/MS .
  • CYP450 inhibition assays : Test interactions with cytochrome P450 enzymes to predict drug-drug interactions .

Crystallographic Confirmation

Q. Q10. How can X-ray crystallography confirm the Z-configuration of the imine bond?

Methodological Answer:

  • Crystal growth : Recrystallize the compound from ethanol/dichloromethane (1:1) at 4°C to obtain single crystals .
  • Data collection : Use a diffractometer (Mo Kα radiation) and solve structures via SHELX. Compare bond lengths and angles with reported Z-configured imines .

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